molecular formula C20H18N2O3S B2614393 (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate CAS No. 953855-50-0

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate

Cat. No. B2614393
CAS RN: 953855-50-0
M. Wt: 366.44
InChI Key: KCIQFVGXUZIOLT-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Quinoline derivatives, including compounds structurally related to (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate, have been extensively studied for their synthesis methods and chemical properties. For instance, the one-pot synthesis of quinoline-2-carboxylates under heterogeneous conditions showcases the importance of quinoline derivatives in developing biologically active molecules and as ligands in metal-catalyzed reactions (Gabrielli et al., 2016). This research demonstrates the versatility of quinoline derivatives in synthetic organic chemistry, providing a foundation for further exploration of specific compounds like (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate.

Biological Evaluation and Anticancer Activity

  • The anticancer activity of sodium salt derivatives of quinoline compounds has been evaluated, indicating the potential therapeutic applications of these compounds. A study on the sodium salt of a structurally similar compound demonstrated significant chemopreventive and chemotherapeutic effects against Ehrlich Ascites Carcinoma cells in vivo, highlighting the compound's potential as an anticancer agent (Mohammed et al., 2021). This suggests that derivatives of (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate may also possess significant biological activities worth exploring.

Nonlinear Optical Properties

  • Research into the nonlinear optical properties of quinoline derivatives has also been conducted, indicating the potential of these compounds in materials science. A study on nonlinear optical chromophores containing quinoline as a π-electron acceptor highlights the applicability of quinoline derivatives in developing materials for optical technologies (Hwang et al., 1999). While this study does not directly reference (E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate, it underscores the broader potential applications of quinoline derivatives in advanced material sciences.

properties

IUPAC Name

ethyl 2-methyl-4-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-3-25-20(24)14-6-8-17-16(12-14)18(11-13(2)21-17)22-19(23)9-7-15-5-4-10-26-15/h4-12H,3H2,1-2H3,(H,21,22,23)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIQFVGXUZIOLT-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-methyl-4-(3-(thiophen-2-yl)acrylamido)quinoline-6-carboxylate

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